molecular formula C17H14N2OS2 B11516791 6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

Cat. No.: B11516791
M. Wt: 326.4 g/mol
InChI Key: ZSKFVHZAWONSCQ-NVNXTCNLSA-N
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Description

6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethyl-2-[(Z)-1-(2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
  • 6,7-dimethyl-2-[(Z)-1-(4-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Uniqueness

6,7-dimethyl-2-[(Z)-1-(3-methyl-2-thienyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its specific substitution pattern and the presence of the 3-methyl-2-thienyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14N2OS2

Molecular Weight

326.4 g/mol

IUPAC Name

(2Z)-6,7-dimethyl-2-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H14N2OS2/c1-9-4-5-21-14(9)8-15-16(20)19-13-7-11(3)10(2)6-12(13)18-17(19)22-15/h4-8H,1-3H3/b15-8-

InChI Key

ZSKFVHZAWONSCQ-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2

Origin of Product

United States

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